Product packaging for Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate(Cat. No.:CAS No. 913527-26-1)

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate

Cat. No.: B1310390
CAS No.: 913527-26-1
M. Wt: 285.4 g/mol
InChI Key: XFNRGIMUAAQWDS-UHFFFAOYSA-N
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Description

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a synthetic chemical building block of significant interest in organic and medicinal chemistry research. This compound features a molecular scaffold that incorporates both indole and thiophene heterocyclic systems, motifs frequently encountered in the development of pharmacologically active molecules and advanced materials . Its primary research value lies in its potential as a key intermediate or precursor. Researchers can utilize this ester in various synthetic pathways, including hydrolysis to the corresponding carboxylic acid, transesterification, or incorporation into larger, more complex molecular architectures via further functionalization of the heterocyclic rings. The indole nucleus is a privileged structure in drug discovery, present in compounds targeting a wide range of biological processes . Concurrently, the thiophene moiety is known to influence the electronic properties and metabolic stability of molecules . The fusion of these two systems in a single molecule makes this compound a versatile starting point for investigations in these fields. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, utilizing personal protective equipment and referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2S B1310390 Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate CAS No. 913527-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNRGIMUAAQWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Impact of the Linker and Side Chains:the Nature of the Group at the Indole Nitrogen, in This Case, the Ethyl Acetate Group, is Crucial. the Length, Flexibility, and Chemical Nature of This Side Chain Can Influence Solubility, Membrane Permeability, and Receptor Binding.

The following table summarizes the SAR of a series of cycloalka[b]thiophene-indole derivatives with antileishmanial activity, which provides insights into the types of structural modifications that can affect the biological activity of indole-thiophene hybrids. researchgate.net

CompoundIndole (B1671886) SubstituentCycloalkane Ring SizeIC₅₀ (µg/mL)
TN8-7 5-NO₂Cyclooctane2.1
TN6-1 5-HCyclohexane2.3
TN7 5-HCycloheptane3.2
TN8-1 5-HCyclooctane4.0
TN6-7 5-NO₂Cyclohexane4.1

Data extracted from a study on antileishmanial activity of thiophene-indole hybrids and is intended to be illustrative of SAR principles in this chemical class. researchgate.net

This data suggests that both the substituent on the indole ring (e.g., nitro group) and the size of an adjacent cycloalkane ring can significantly influence the biological activity of indole-thiophene hybrids. While the specific biological activity is different, these findings underscore the importance of systematic structural modifications in optimizing the therapeutic potential of this class of compounds.

Structure Activity Relationship Sar Studies of Ethyl 2 2 Thienyl 1h Indol 1 Yl Acetate Derivatives

Influence of Indole (B1671886) Ring Substitution Patterns on Molecular Properties and Interactions

The indole core, a privileged scaffold in drug discovery, offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical and biological profile. mdpi.com The nature and position of substituents on the indole ring can dramatically alter the electronic properties, reactivity, and binding interactions of the molecule. mdpi.comresearchgate.net

The reactivity of the indole ring towards electrophiles is significantly influenced by the electronic nature of its substituents. researchgate.net The C3 position is typically the most reactive site for electrophilic substitution. researchgate.net However, when this position is blocked, as in the parent molecule where it is substituted with the thienyl group, electrophilic attack may be directed to other positions, such as C2. researchgate.net

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, have the opposite effect. They decrease the electron density of the indole ring, making it less nucleophilic and thus less reactive towards electrophilic attack. nih.gov The presence of EWGs at the N, C2, or C3 positions can make the C2=C3 π bond more difficult to engage with electrophilic partners. nih.gov This reduced electron density is reflected in higher redox potentials compared to indoles with electron-donating substituents. nih.gov For example, a strong electron-attracting substituent can lead to a highly dipolar excited state and charge transfer behavior. nih.gov

The impact of these groups on reactivity is a critical consideration in the synthesis of new derivatives and in predicting their metabolic pathways.

Group TypeExample SubstituentEffect on Indole Ring Electron DensityReactivity towards ElectrophilesReference
Electron-DonatingMethoxy (B1213986) (-OCH3)IncreasesEnhanced researchgate.net
Electron-DonatingAmino (-NH2)IncreasesEnhanced
Electron-WithdrawingNitro (-NO2)DecreasesReduced nih.govnih.gov
Electron-WithdrawingCyano (-CN)DecreasesReduced nih.gov

The specific placement of a substituent on the indole ring—positional isomerism—is a critical determinant of a molecule's biological activity and its ability to engage in molecular recognition with a target. researchgate.netresearchgate.net Different positional isomers can exhibit vastly different binding affinities and functional effects, even with the same substituent.

Studies on various indole derivatives have demonstrated that the position of a substituent can profoundly impact biological outcomes. For example, in a series of indole-based chalcone (B49325) derivatives, the position of a methoxy group was found to be a critical determinant of antiproliferative activity. researchgate.net Specifically, substitution at the C5 or C6 position contributed to optimal activity, while substitution at the C4 position was least favorable. researchgate.net Similarly, for indol-3-yl-tetramethylcyclopropyl ketones, substitutions at the 5-position with groups like bromine, fluorine, or methyl were generally detrimental to binding and functional activity at cannabinoid receptors, whereas substitutions at the 6- and 7-positions resulted in high binding affinity. researchgate.net

The position of a substituent also affects the molecule's photophysical properties, which can be used to probe protein structures. nih.gov Substitution of a cyano group on different positions of the indole ring leads to diverse effects on absorption and fluorescence spectra. nih.gov Specifically, substitutions on the six-membered (benzene) ring can lead to different electronic transitions compared to substitutions on the five-membered (pyrrole) ring. nih.govnih.gov These positional differences influence how the molecule interacts with its environment and biological targets, underscoring the importance of precise positional control in drug design. researchgate.net

Substituent PositionObserved Effect on Activity/PropertiesCompound SeriesReference
C4-IndoleLeast favorable for antiproliferative activityIndole-based chalcones researchgate.net
C5-IndoleDetrimental for cannabinoid receptor bindingIndol-3-yl-tetramethylcyclopropyl ketones researchgate.net
C6-IndoleFavorable for antiproliferative activityIndole-based chalcones researchgate.net
C7-IndoleMost favorable for inhibitory effects3-substituted 1H-indole-2-carboxylic acids researchgate.net

Role of the Thienyl Moiety in Molecular Interactions and Functional Modulation

The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes. nih.gov Its incorporation into a molecular scaffold can significantly modify physicochemical properties and enhance interactions with biological targets. nih.gov

The thiophene ring possesses unique stereoelectronic properties that contribute to its role in molecular interactions. It is an electron-rich system, and the sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions. nih.gov One of the sulfur's lone pairs is involved in the aromatic sextet, rendering the thiophene ring aromatic and more reactive than benzene (B151609) in electrophilic substitution reactions. nih.gov

The sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov Furthermore, the aromatic nature of the thienyl group allows it to participate in π-stacking interactions with biological targets, such as the active sites of enzymes or protein-protein interfaces. nbinno.com These interactions can lead to increased binding affinity and selectivity. nbinno.com The introduction of a thiophene ring can also increase the electron deficiency of an adjacent molecular component, which can be beneficial for certain transport properties. scielo.br The stereoelectronic effects of the heteroatom can modulate molecular conformation and impart distinct biological properties. researchgate.net

Substituting the thiophene ring is a common strategy to modulate the potency and pharmacokinetic profile of a compound. The electronic properties of substituents on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were shown to affect their inhibitory activity. mdpi.com

In some cases, blocking the oxidative metabolism of the thiophene ring with substituents can be a strategy to avoid the formation of reactive metabolites, which can sometimes be responsible for toxicity. acs.orgresearchgate.net However, the impact of substitution is highly context-dependent. For instance, in a study of thiazolo-thiophene derivatives, the replacement of a phenyl substituent with a more flexible hexyl chain resulted in a threefold increase in potency, suggesting that steric factors and flexibility can be crucial. nih.gov

The presence of specific functional groups, such as carboxamides, on the thiophene ring can facilitate a variety of interactions within the active site of a protein target. nih.gov Molecular docking studies have shown that thiophene derivatives can engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces with key residues of biological targets. mdpi.com

Thiophene Moiety FeatureContribution to Molecular ActivityMechanism of InteractionReference
Aromatic RingIncreased binding affinity and selectivityπ-stacking interactions nbinno.com
Sulfur AtomEnhanced drug-receptor interactionsHydrogen bond acceptor nih.gov
Substituents (e.g., hexyl vs. phenyl)Modulation of potencySteric effects, flexibility nih.gov
Substituents (e.g., carboxamide)Diverse binding interactionsHydrogen bonding, hydrophobic interactions nih.govmdpi.com

Significance of the Ethyl Acetate (B1210297) Side Chain in Modulating Molecular Interactions

The ester functionality of the ethyl acetate group provides a hydrogen bond acceptor (the carbonyl oxygen) and can influence the molecule's polarity. nih.gov The ethyl group itself adds a degree of lipophilicity, which can be important for crossing biological membranes. In the synthesis of various heterocyclic compounds, the ethyl chloroacetate (B1199739) precursor is often used to introduce this side chain, which can then be further modified, for example, by converting it into a hydrazide to create new derivatives with different biological activities. researchgate.net

While direct SAR studies on the ethyl acetate chain of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that its size, shape, and electronic features are critical. Modifications, such as altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl) or replacing the ester with an amide or a carboxylic acid, would be expected to significantly impact the compound's pharmacokinetic and pharmacodynamic profile by altering its solubility, metabolic stability, and ability to form specific interactions with a biological target. nih.gov

Conformational Freedom and Flexibility of the Ester Group in Ligand Binding

The ethyl acetate group at the 1-position of the indole ring introduces a degree of conformational flexibility that can be crucial for effective ligand-receptor binding. The orientation of this ester group relative to the core indole-thiophene scaffold can significantly impact the molecule's ability to fit into a binding pocket and interact with key residues.

The ester linkage, with its rotatable bonds, allows the ethyl group to adopt various spatial arrangements. This flexibility can be advantageous, enabling the molecule to adapt to the specific topology of a binding site. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding.

In the context of ligand binding, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand in a binding site. The ethyl group itself can engage in hydrophobic or van der Waals interactions. The optimal conformation for binding will therefore be a balance between these potential interactions and the intrinsic conformational preferences of the molecule.

Ester Hydrolysis and its Impact on Subsequent Chemical Processes and Prodrug Concepts

The ethyl ester of [2-(2-thienyl)-1H-indol-1-yl]acetate is susceptible to hydrolysis, a chemical process that can have significant implications for its biological activity and potential application as a prodrug. Esterases, which are ubiquitous in the body, can catalyze the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol.

This hydrolysis can be a critical step in a prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active form in the body. By masking a polar carboxylic acid group as an ethyl ester, the lipophilicity of the molecule is increased, which can enhance its absorption and distribution. Once absorbed, enzymatic hydrolysis can release the active carboxylic acid at the target site.

The rate of hydrolysis is a key factor in prodrug design. A prodrug must be stable enough to reach its target but then be hydrolyzed at an appropriate rate to release the active drug. The steric and electronic environment around the ester group can influence the rate of hydrolysis. For this compound, the proximity of the bulky 2-(2-thienyl)indole moiety could sterically hinder the approach of esterases, potentially modulating its hydrolysis rate compared to simpler ethyl esters.

Studies on the hydrolysis of other ester-containing prodrugs have shown that the rate of conversion can be significantly influenced by the chemical structure. For example, the hydrolysis of ester prodrugs of geraniol (B1671447) and ferulic acid was found to vary in different biological media, with faster hydrolysis observed in liver homogenates compared to whole blood. mdpi.comnih.gov

The conversion of this compound to its carboxylic acid derivative would result in a molecule with different physicochemical properties. The carboxylic acid is more polar and will be ionized at physiological pH, which can alter its receptor binding profile, solubility, and excretion pathway.

Conformational Analysis and its Correlation with Molecular Interactions

The core of the molecule consists of an indole ring fused to a thiophene ring system. The relative orientation of these two aromatic rings is a key conformational feature. While there is some rotational freedom around the single bond connecting the indole and thiophene rings, steric hindrance between the rings will favor a relatively planar arrangement.

Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the preferred conformations of the molecule. These methods can calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of low-energy (i.e., stable) conformations.

Crystal structure analysis of related indole derivatives provides valuable experimental data on their solid-state conformations. For example, the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate reveals specific torsion angles for the ethyl ester group and demonstrates how intermolecular forces, such as hydrogen bonding and π–π stacking, can influence the observed conformation. nih.gov

The correlation between conformation and molecular interactions is paramount. A specific conformation may be required to place key functional groups, such as the ester carbonyl and the sulfur atom of the thiophene ring, in the correct positions to form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with a receptor binding site.

General Principles of Indole-Thiophene Hybrid Structure-Activity Relationships

Indole-thiophene hybrids represent a class of compounds with significant therapeutic potential, and their SAR has been explored in various contexts, including anticancer and antimicrobial research. researchgate.netnih.gov Several general principles can be derived from these studies that are likely applicable to this compound and its derivatives.

Chemical Reactivity and Transformations of Ethyl 2 2 Thienyl 1h Indol 1 Yl Acetate

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is a highly nucleophilic aromatic system, and electrophilic substitution is a fundamental aspect of its reactivity. The preferred site of electrophilic attack on the indole ring is typically the C3 position, as this pathway maintains the aromaticity of the benzene (B151609) portion of the molecule in the intermediate Wheland complex. ic.ac.ukyoutube.com For 2-substituted indoles like Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate, the C3 position remains the most activated site for electrophilic attack. The electron-donating nature of the pyrrole-like nitrogen atom strongly directs incoming electrophiles to this position. quimicaorganica.org

Common electrophilic substitution reactions applicable to this system include halogenation, nitration, sulfonation, and Friedel-Crafts-type reactions. quimicaorganica.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Systems

Reaction TypeReagents and ConditionsExpected Product at C3
Halogenation N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), CH2Cl2, rt3-Bromo or 3-Chloro derivative
Nitration HNO3, Acetic Anhydride, low temp.3-Nitro derivative
Sulfonation SO3-Pyridine complex, mild temp. quimicaorganica.org3-Sulfonic acid derivative
Vilsmeier-Haack Formylation POCl3, DMF, then H2O workup quimicaorganica.org3-Formyl derivative
Mannich Reaction CH2O, Dimethylamine, Acetic Acid pharmaguideline.com3-(Dimethylaminomethyl) derivative

This table presents expected reactions based on the general reactivity of the indole nucleus. Specific yields and conditions for this compound would require experimental validation.

Reactions Involving the Ethyl Acetate (B1210297) Functional Group

The ethyl acetate group at the N1 position offers a reactive handle for various chemical modifications primarily through nucleophilic acyl substitution. These transformations allow for the elaboration of the side chain, which can be crucial for modifying the molecule's properties.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, [2-(2-thienyl)-1H-indol-1-yl]acetic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with aqueous potassium hydroxide (B78521) (KOH), followed by acidic workup. nih.govresearchgate.net This transformation is often a key step in preparing derivatives for biological testing or further synthetic manipulations.

Transesterification: Treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group. For instance, using sodium methoxide (B1231860) in methanol (B129727) could result in the corresponding methyl ester. researchgate.net

Amidation: The ethyl acetate group can be converted into a variety of amides by reaction with ammonia (B1221849) or primary/secondary amines. This reaction often proceeds via the carboxylic acid intermediate or by direct aminolysis, sometimes requiring elevated temperatures or catalysts. A common preparatory route involves first converting the ester to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.net This carbohydrazide (B1668358) is a versatile intermediate that can be further reacted with aldehydes, ketones, or other electrophiles to form more complex structures like hydrazones or heterocyclic systems. nih.govresearchgate.net

Table 2: Transformations of the N1-Ethyl Acetate Group

ReactionReagentsProduct
Hydrolysis 1. KOH, H2O, Reflux2. HCl (aq) nih.gov[2-(2-thienyl)-1H-indol-1-yl]acetic acid
Transesterification NaOMe, MeOH researchgate.netMthis compound
Hydrazinolysis N2H4·H2O, EtOH, Reflux researchgate.net2-[2-(2-thienyl)-1H-indol-1-yl]acetohydrazide
Amidation (from acid) 1. Hydrolysis to acid2. Amine, Coupling Agent (e.g., DCC, EDCI)N-Substituted 2-[2-(2-thienyl)-1H-indol-1-yl]acetamide

Cyclization Reactions and Annulation Strategies of Indole-Thiophene Precursors

Molecules containing both indole and thiophene (B33073) rings, such as this compound, are valuable precursors for the synthesis of fused polycyclic heteroaromatic systems, often referred to as thienoindoles. nih.gov These annulation strategies can construct a new ring by forming bonds between the indole and thiophene moieties or by involving the substituents on these rings.

One common strategy involves intramolecular cyclization reactions. For example, if the thiophene ring at the C2 position of the indole bears a suitable functional group (e.g., an ortho-formyl or carboxyl group), it can undergo an acid-catalyzed intramolecular electrophilic substitution/cyclization onto the C3 position of the indole ring. Similarly, radical cyclization is another approach for synthesizing thieno[2,3-b]indoles. nih.gov

Cascade reactions, such as a cascade Michael addition–cyclization, can also be employed with suitably functionalized indole-thiophene precursors. nih.gov While the title compound itself is not primed for immediate cyclization, its derivatives could be. For instance, formylation at the C3 position of the indole ring and functionalization of the thiophene ring could set the stage for a subsequent ring-closing reaction to form a complex fused system.

Functional Group Interconversions on the Thiophene Ring

The thiophene ring, while aromatic, has its own distinct reactivity that can be exploited for further functionalization. Like the indole ring, it is susceptible to electrophilic substitution. pharmaguideline.com The directing effects within the 2-(indol-2-yl)thiophene system would need to be considered. Generally, in 2-substituted thiophenes, electrophilic attack is directed to the C5 position.

Furthermore, the thiophene ring can undergo metalation, typically with strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile. wikipedia.org Deprotonation usually occurs at the position alpha to the sulfur atom that is not substituted, which in this case is the C5 position of the thiophene ring. This thienyllithium intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups. wikipedia.org

Table 3: Potential Functionalization of the Thiophene Ring

Reaction TypeReagents and ConditionsExpected Position of Substitution
Electrophilic Halogenation NBS, DMFC5
Metalation-Alkylation 1. n-BuLi, THF, low temp.2. Electrophile (e.g., CH3I)C5
Formylation Vilsmeier-Haack Reagents (POCl3, DMF)C5

Oxidation and Reduction Chemistry of the Indole and Thiophene Moieties

The oxidation and reduction of the indole-thiophene system can be complex, as both rings are susceptible to these transformations.

Oxidation: The indole ring is sensitive to oxidation. pharmaguideline.com Strong oxidizing agents can lead to the cleavage of the 2,3-double bond of the pyrrole (B145914) ring. pharmaguideline.com Milder oxidation, for instance with meta-chloroperoxybenzoic acid (mCPBA), can sometimes lead to oxidative coupling reactions. acs.org Enzymatic oxidation by cytochrome P450 can yield various products, including oxindoles and hydroxylated derivatives. nih.gov The thiophene ring's sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using reagents like m-CPBA. wikipedia.orgresearchgate.net The formation of thiophene S-oxides or S,S-dioxides significantly alters the ring's electronic properties and chemical reactivity, often making it a potent diene in Diels-Alder reactions. researchgate.net Selective oxidation of one ring over the other would be a significant synthetic challenge.

Reduction: The reduction of the indole ring typically requires harsher conditions than a simple benzene ring. Catalytic hydrogenation can reduce the pyrrole part of the indole system. Birch reduction (using sodium or lithium in liquid ammonia with an alcohol) can also be employed to reduce the carbocyclic ring. For the thiophene ring, catalytic hydrogenation can lead to the saturated tetrahydrothiophene (B86538) derivative, though this often requires high pressures and active catalysts (like Raney Nickel), which can also cause desulfurization. researchgate.net Metal hydride reducing agents like NaBH4 and LiAlH4 are generally used to reduce carbonyls and will reduce the ethyl ester group to the corresponding primary alcohol, 2-[2-(2-thienyl)-1H-indol-1-yl]ethanol, without affecting the aromatic rings. carewellpharma.in

Transition Metal-Catalyzed Cross-Coupling Reactions in Indole-Thiophene Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. mdpi.com To utilize these reactions, a halogen atom (or a triflate group) must typically be present on either the indole or the thiophene ring.

If a bromo or iodo substituent were introduced at a specific position (e.g., C3, C5 on the indole, or C5 on the thiophene), this derivative of this compound could undergo a variety of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond. nih.gov

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. nih.gov

These reactions provide extensive opportunities to build molecular complexity from the core indole-thiophene scaffold, enabling the synthesis of a diverse library of compounds for various applications. nih.govresearchgate.net

Advanced Chemical and Materials Science Applications of Indole Thiophene Derivatives

Applications in Organic Electronics and Optoelectronics

The unique electronic properties of indole (B1671886) and thiophene (B33073) rings, both of which are electron-rich aromatic systems, form the basis for the potential application of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate in organic electronics and optoelectronics. The fusion of these two heterocyclic systems can lead to novel materials with tailored electronic and optical characteristics.

Photosensitive and Photoconductive Devices

Indole and thiophene derivatives have been investigated for their photosensitive and photoconductive properties. The extended π-conjugated system that can be formed by linking these two rings allows for the absorption of light and the subsequent generation of charge carriers. In theory, this compound could serve as a building block for larger, more complex molecules or polymers with enhanced photoconductivity. The specific absorption and emission wavelengths would be dependent on the exact molecular structure and any further functionalization.

Photovoltaic Devices (Organic Solar Cells)

The field of organic photovoltaics (OSCs) often utilizes materials containing thiophene units due to their excellent charge transport properties and stability. Indole, with its high hole mobility, can also be a valuable component. A molecule like this compound could potentially act as a donor material in a bulk heterojunction solar cell, especially if the ethyl acetate (B1210297) group is modified to enhance solubility and film-forming properties. The performance of such a device would hinge on factors like the energy levels (HOMO and LUMO) of the compound and its morphology when blended with an acceptor material.

Role as Functionalized Organic Dyes and Polymers

The indole-thiophene scaffold is a promising chromophore. By modifying the ethyl acetate group or other positions on the indole and thiophene rings, the absorption and emission properties of this compound could be fine-tuned, leading to the development of novel organic dyes. These dyes could find applications in dye-sensitized solar cells (DSSCs) or as emitters in organic light-emitting diodes (OLEDs).

Furthermore, the presence of the reactive N-H group on the indole ring (prior to substitution with the acetate group) and the potential for functionalization on the thiophene ring opens up pathways for polymerization. Polymers incorporating the 2-(2-thienyl)-1H-indole unit could exhibit interesting electrochromic or electroluminescent properties.

PropertyIndole MoietyThiophene MoietyRelevance to Organic Electronics
Electronic Nature Electron-rich, good hole transporterElectron-rich, good charge carrier mobilityEssential for creating conductive and semiconductive materials.
Band Gap Generally wide, tunable with substitutionTunable, often in the visible spectrumDetermines the optical and electronic properties of the material.
Polymerization Potential Can be polymerized through various positionsReadily polymerizes to form polythiophenesAllows for the creation of conductive polymers for flexible electronics.

Potential as Probes and Sensors in Analytical Chemistry

The structure of this compound contains several features that suggest its potential use in the development of chemical sensors and probes. The indole nitrogen and the thiophene sulfur atoms can act as potential binding sites for metal ions or other analytes.

Upon binding of an analyte, a change in the photophysical properties of the molecule, such as a shift in its absorption or fluorescence spectrum, could be observed. This change would form the basis of the sensing mechanism. For instance, the quenching or enhancement of fluorescence upon binding to a specific metal ion is a common strategy in the design of chemosensors. The ethyl acetate group could also be hydrolyzed to a carboxylic acid, providing another potential binding site and modulating the molecule's solubility and sensing characteristics.

FeaturePotential Role in Sensing
Indole Nitrogen Can act as a Lewis base to coordinate with metal ions.
Thiophene Sulfur Can also participate in metal ion binding.
Aromatic Rings Can engage in π-π stacking interactions with aromatic analytes.
Ethyl Acetate Group Can be modified to introduce other functional groups for specific analyte recognition.

Role in the Development of Plant Growth Regulators and Agrochemicals

The indole ring is a core component of a major class of plant hormones known as auxins. The most common auxin, indole-3-acetic acid (IAA), plays a crucial role in various aspects of plant growth and development. The structural similarity of the indole core in this compound to IAA suggests a potential for this compound or its derivatives to exhibit plant growth regulating activity.

While the substitution at the 1 and 2 positions of the indole ring in this compound differs significantly from IAA, it is conceivable that this molecule could act as an antagonist or a synthetic auxin with modified activity. The thiophene ring and the ethyl acetate group would influence its uptake, transport, and interaction with auxin receptors in plants. Further research would be necessary to determine if this compound possesses any herbicidal or plant growth-promoting properties.

CompoundKey Structural FeaturesKnown Biological Role
Indole-3-acetic acid (IAA) Indole ring with an acetic acid group at the 3-position.Natural plant hormone (auxin) regulating cell elongation and division.
This compound Indole ring with a thienyl group at the 2-position and an ethyl acetate group at the 1-position.Potential for auxin-like or anti-auxin activity; unexplored in agrochemicals.

Future Research Directions and Perspectives on Ethyl 2 2 Thienyl 1h Indol 1 Yl Acetate

Development of Novel and Sustainable Synthetic Routes for Diversified Analogs

The future development of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate and its analogs hinges on the creation of efficient, versatile, and environmentally benign synthetic strategies. While classical methods for indole (B1671886) synthesis, such as the Fischer and Madelung syntheses, have been foundational, contemporary research is increasingly focused on green and sustainable approaches.

Future synthetic endeavors should prioritize the use of microwave-assisted organic synthesis (MAOS), which offers advantages such as reduced reaction times, higher yields, and often solvent-free conditions. mdpi.comnih.govnumberanalytics.com The development of one-pot, multicomponent reactions (MCRs) represents another promising avenue. rsc.org An innovative two-step, one-pot reaction starting from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been shown to produce diverse indole cores under mild, metal-free conditions, a strategy that could be adapted for the synthesis of thienyl-indole derivatives. rsc.org

Furthermore, the exploration of novel catalytic systems is crucial. This includes the use of nanocatalysts, ionic liquids, and deep eutectic solvents to facilitate indole ring formation and functionalization. nih.gov For instance, a green approach for the synthesis of functionalized thieno[2,3-b]indoles has been reported using a magnetic nanoparticle-supported deep eutectic solvent. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have proven effective for the synthesis of thienoindole analogs and could be further optimized for the construction of a diverse library of this compound derivatives. mdpi.com

The diversification of analogs could involve modifications at several key positions:

Thiophene (B33073) Ring: Introduction of various substituents on the thiophene ring to modulate the electronic properties of the molecule.

Indole Nucleus: Functionalization of the benzene (B151609) portion of the indole ring to tune solubility and other physicochemical properties.

Acetate (B1210297) Side Chain: Variation of the ester group to influence reactivity and potential biological interactions.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyKey FeaturesPotential Advantages for Analog Synthesis
Microwave-Assisted Organic Synthesis (MAOS)Rapid heating, shorter reaction times. mdpi.comnumberanalytics.comHigh-throughput synthesis of a diverse library of analogs.
Multicomponent Reactions (MCRs)One-pot synthesis, atom economy. rsc.orgEfficient construction of complex and diverse molecular scaffolds.
Green CatalysisUse of nanocatalysts, ionic liquids, DES. nih.govmdpi.comEnvironmentally benign, potential for catalyst recycling.
Palladium-Catalyzed Cross-CouplingVersatile C-C and C-N bond formation. mdpi.comPrecise control over the introduction of various functional groups.

Application of Advanced Computational Approaches for Deeper Mechanistic Understanding

Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a pivotal role in elucidating the intricate mechanistic details of reactions involving this compound. nih.govresearchgate.net Such in silico studies can provide invaluable insights into reaction pathways, transition state geometries, and the electronic properties that govern reactivity. nih.govrsc.org

Future computational work could focus on several key areas:

Reaction Mechanism Elucidation: DFT calculations can be employed to model the mechanisms of known and novel synthetic routes to thienyl-indoles. This can help in optimizing reaction conditions and in the rational design of more efficient catalysts. numberanalytics.comrsc.org For example, computational studies have been used to understand the enantioselectivity of Friedel-Crafts reactions of indoles. numberanalytics.com

Predicting Reactivity and Regioselectivity: By calculating molecular orbital energies (HOMO-LUMO gaps) and mapping molecular electrostatic potentials (MEP), it is possible to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can guide the experimental design of new functionalization reactions.

In Silico Design of Novel Analogs: Computational tools can be used to design new analogs of this compound with tailored electronic and photophysical properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can link structural features to specific activities, aiding in the design of compounds with desired functionalities. nih.gov

The table below summarizes the potential applications of various computational approaches.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Mechanistic studies of synthetic reactions. nih.govrsc.orgUnderstanding transition states, reaction barriers, and catalyst-substrate interactions.
Molecular Orbital TheoryPrediction of reactivity and regioselectivity. researchgate.netIdentification of electron-rich and electron-deficient sites for targeted functionalization.
Quantitative Structure-Activity Relationship (QSAR)Design of analogs with specific properties. nih.govCorrelation of structural features with desired biological or material properties.
Molecular DockingExploration of potential biological targets. nih.govPrediction of binding affinities and modes of interaction with biomolecules.

Exploration of Uncharted Chemical Reactivities and Transformations

The unique electronic nature of the 2-(2-thienyl)-1H-indole scaffold suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations of this compound, moving beyond established indole chemistry.

Key areas for exploration include:

Photoredox Catalysis: The use of visible light to initiate novel reactions is a rapidly growing field in organic synthesis. mdpi.com The extended π-system of the thienyl-indole core makes it a potential candidate for photoredox-mediated transformations, such as C-H functionalization and cross-coupling reactions under mild, metal-free conditions. numberanalytics.comnih.gov

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling is well-established for indole synthesis, its application for the direct functionalization of the 2-thienyl-indole core remains to be fully explored. omicsonline.org Future work could focus on developing novel cross-coupling strategies to introduce a wide array of functional groups at various positions of the heterocyclic system.

Cycloaddition Reactions: The C2-C3 double bond of the indole nucleus is known to participate in cycloaddition reactions. mdpi.com Investigating the propensity of this compound to undergo [4+2], [3+2], and other cycloaddition reactions could lead to the synthesis of novel polycyclic architectures with interesting biological and material properties. mdpi.com

Transformations of the N-acetate Group: The ethyl acetate moiety at the N1 position offers a handle for further synthetic modifications. Research into the selective cleavage or transformation of this group could provide access to N-unsubstituted or N-differently functionalized 2-(2-thienyl)-1H-indoles, further expanding the chemical space of this family of compounds. Chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported as a mild and efficient method. rsc.org

The following table outlines potential uncharted reactivities and their significance.

Reaction TypePotential OutcomeSignificance
Photoredox CatalysisC-H functionalization, novel bond formations. numberanalytics.comnih.govAccess to new derivatives under mild and sustainable conditions.
Novel Cross-CouplingDirect introduction of diverse functional groups. omicsonline.orgRapid diversification of the 2-thienyl-indole scaffold.
Cycloaddition ReactionsSynthesis of complex polycyclic systems. mdpi.comCreation of novel molecular frameworks with potential applications.
N-Acetate TransformationsAccess to N-H and other N-functionalized indoles. rsc.orgIncreased synthetic versatility and access to a broader range of analogs.

Integration with Emerging Technologies in Chemical Biology and Advanced Materials Science

The unique structural and electronic properties of this compound make it an attractive candidate for integration into various emerging technologies, particularly in the fields of chemical biology and advanced materials science.

Future research in this area could focus on:

Development of Fluorescent Probes: Indole derivatives are known for their fluorescent properties. mdpi.comnih.gov The extended conjugation provided by the thienyl group in this compound could lead to interesting photophysical properties, making it a potential scaffold for the development of fluorescent probes for biological imaging and sensing applications. mdpi.comresearchgate.net

Organic Electronics: Thiophene and indole-based materials are widely used in organic electronics due to their excellent charge-transport properties. nih.gov Thieno[3,2-b]indole moieties have been incorporated into organic dyes for photosensitive and photovoltaic devices. nih.gov Consequently, this compound and its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Self-Assembling Materials: The planar and aromatic nature of the thienyl-indole core could facilitate π-π stacking interactions, leading to the formation of self-assembled nanostructures. The design of analogs with appropriate side chains could allow for the controlled self-assembly of these molecules into well-defined architectures with potential applications in nanotechnology and materials science.

Chemical Biology Tools: The indole scaffold is a common motif in biologically active molecules. nih.gov By functionalizing this compound with specific recognition elements or reactive groups, it could be developed into chemical biology tools for studying biological processes, such as protein-protein interactions or enzyme activity.

The table below highlights potential applications in emerging technologies.

Technology AreaPotential ApplicationRationale
Chemical BiologyFluorescent probes for bioimaging. mdpi.comresearchgate.netThe extended π-system may confer desirable photophysical properties.
Advanced MaterialsComponents for organic electronics (OLEDs, OFETs). nih.govThe thienyl-indole core is a promising scaffold for charge-transporting materials.
NanotechnologyBuilding blocks for self-assembling materials.The planar, aromatic structure can promote π-π stacking and ordered assembly.
Drug DiscoveryScaffold for the development of novel therapeutics. nih.govThe indole moiety is a privileged structure in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via alkylation of 2-(2-thienyl)-1H-indole with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization involves controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. For example, ethyl acetate/petroleum ether gradients (0–20%) are used for purification via silica gel chromatography .
  • Key Variables : Solvent choice (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and reaction time (12–24 hr) critically impact yield. NMR (e.g., δ 5.01 ppm for the acetate methylene group) confirms successful alkylation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodology :

  • ¹H NMR : Focus on indole NH (~δ 12.94 ppm, broad singlet) and acetate methylene (~δ 4.5–5.0 ppm). Thienyl protons appear as distinct multiplets (δ 6.4–7.4 ppm) .
  • LC-MS : ESI+ mode identifies the molecular ion peak (e.g., m/z 256.1 [M+H]⁺) and fragmentation patterns for structural validation.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles for stereochemical confirmation .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis, and what pitfalls arise in reproducibility?

  • Methodology :

  • DoE (Design of Experiments) : Screen variables like catalyst loading (e.g., phase-transfer catalysts) and solvent ratios. For example, DMF increases solubility but may complicate purification.
  • Contradictions : Discrepancies in reported yields (e.g., 60% vs. 74%) may stem from trace moisture or inert atmosphere quality. Use Karl Fischer titration to monitor solvent dryness .
    • Data Table :
ConditionYield (%)Purity (HPLC)Reference
DMF, K₂CO₃, 24 hr6095%
THF, NaH, 18 hr7498%

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR with IR (C=O stretch ~1740 cm⁻¹) and HRMS.
  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts indole NH protons significantly. For example, δ 12.94 ppm in DMSO-d₆ vs. absence in CDCl₌₃ due to exchange broadening .
  • Crystallographic Data : Compare experimental X-ray bond lengths (e.g., C–O ~1.32 Å) with DFT-calculated values to resolve ambiguities .

Q. What computational strategies are effective for studying this compound’s interactions in biological systems?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model binding to targets like serotonin receptors. Parameterize the thienyl group’s electron-rich π-system for affinity predictions .
  • MD Simulations : AMBER or GROMACS simulate solvation effects on the acetate ester’s hydrolysis kinetics, correlating with in vitro stability assays .

Specialized Methodological Considerations

Q. How does the choice of purification method impact compound stability and purity?

  • Methodology :

  • Column Chromatography : Ethyl acetate/petroleum ether (5–20% gradient) minimizes decomposition of the indole-thienyl moiety.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals, but avoid prolonged heating to prevent ester hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • GHS Compliance : While not classified under GHS, use PPE (gloves, goggles) due to potential irritancy from indole derivatives.
  • Waste Disposal : Quench reactions with aqueous NaHCO₃ before solvent recovery to neutralize residual acidity .

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